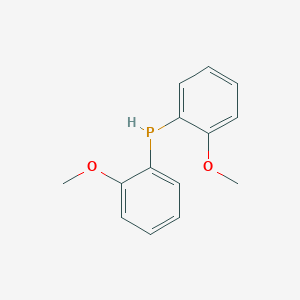

Bis(2-methoxyphenyl)phosphine

Description

Structure

3D Structure

Properties

IUPAC Name |

bis(2-methoxyphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15O2P/c1-15-11-7-3-5-9-13(11)17-14-10-6-4-8-12(14)16-2/h3-10,17H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFEAMIKDDWKNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1PC2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80470464 | |

| Record name | BIS(2-METHOXYPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10177-79-4 | |

| Record name | BIS(2-METHOXYPHENYL)PHOSPHINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80470464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10177-79-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Bis 2 Methoxyphenyl Phosphine and Its Functionalized Derivatives

Direct Synthesis Approaches for Bis(2-methoxyphenyl)phosphine

Direct methods offer an efficient route to the target phosphine (B1218219) by forming the carbon-phosphorus bonds in the final steps of the synthesis.

Directed ortho-metalation (DoM) is a powerful strategy that leverages the directing ability of certain functional groups to achieve regioselective deprotonation. wikipedia.org In the case of anisole (B1667542), the methoxy (B1213986) group acts as a directing metalation group (DMG). wikipedia.orgharvard.edu The process involves the interaction of the heteroatom of the DMG with an organolithium reagent, typically n-butyllithium. wikipedia.org This interaction facilitates the deprotonation of the aromatic ring at the sterically accessible ortho-position, generating a highly reactive aryllithium intermediate. wikipedia.org

This 2-lithioanisole species can then be treated with a suitable phosphorus electrophile, such as phosphorus trichloride (B1173362) or a dichlorophosphine, to form the desired this compound. This method provides high regioselectivity, targeting the ortho position exclusively, which is a significant advantage over traditional electrophilic aromatic substitution reactions that often yield a mixture of ortho and para isomers. wikipedia.org A related approach involves a metal-halogen exchange, where 1-bromo-2-methoxybenzene is reacted with butyllithium (B86547) to generate the same organolithium intermediate, which is then quenched with a chlorophosphine. vulcanchem.com

The use of Grignard reagents is a classic and widely applied method for the formation of carbon-phosphorus bonds. uw.edu.plnih.gov The synthesis of this compound via this route typically begins with the preparation of the corresponding Grignard reagent from an aryl halide.

A detailed procedure for a structurally similar compound, bis(2-methoxyphenyl)phenylphosphine (B1587824), illustrates this pathway effectively. rsc.org The synthesis commences with the reaction of 2-bromoanisole (B166433) with magnesium turnings in a solvent like tetrahydrofuran (B95107) (THF) to form 2-methoxyphenylmagnesium bromide. rsc.org This Grignard solution is then added dropwise to a cooled solution of a suitable phosphorus halide, such as dichlorophenylphosphine, in THF. rsc.org For the synthesis of the title compound, a different phosphorus source like phosphorus trichloride would be used. The reaction mixture is typically stirred for several hours, allowing the phosphine product to form, which may precipitate from the solution. rsc.org Following a quench with water, the product is extracted, dried, and purified. rsc.org This approach is robust and has been used to prepare a wide array of symmetric and asymmetric phosphines. nih.gov

Table 1: Illustrative Conditions for Grignard-Mediated Phosphine Synthesis This table is based on a representative procedure for a related compound.

| Parameter | Condition |

| Starting Material | 2-Bromoanisole |

| Reagents | Magnesium turnings, Dichlorophenylphosphine |

| Solvent | Tetrahydrofuran (THF) |

| Reaction Temperature | Grignard addition at -78 °C, followed by warming to room temperature |

| Reaction Time | 3 hours at room temperature |

| Yield | 75% (for bis(2-methoxyphenyl)phenylphosphine) rsc.org |

Preparation of this compound Oxide as a Key Intermediate

An alternative and often advantageous route to phosphines involves the synthesis and subsequent reduction of their corresponding phosphine oxides. uw.edu.pl Phosphine oxides are generally more stable and easier to handle than their phosphine counterparts, which can be sensitive to oxidation. vulcanchem.com

A notable method for preparing this compound oxide starts from anisole and triethyl phosphate. vulcanchem.com This synthetic route is valued for its simplicity and the high quality of the resulting product. vulcanchem.com The initial step involves the reaction of anisole with triethyl phosphate, which yields bis(2-methoxyphenyl)ethyl phosphonate (B1237965) as an intermediate. vulcanchem.com This phosphonate is then subjected to hydrogenation and reduction to afford the target this compound oxide. vulcanchem.com This process has been reported to produce the phosphine oxide with a purity exceeding 98%, demonstrating its efficiency and effectiveness. vulcanchem.com

The conversion of the stable phosphine oxide intermediate to the desired phosphine is a critical step that requires a suitable reducing agent. uw.edu.pl For the conversion of the phosphonate intermediate mentioned previously, catalysts such as Raney nickel or palladium on carbon are used under hydrogen pressure (1-2.5 MPa) and elevated temperatures (80-150°C). vulcanchem.com

For the direct reduction of the isolated this compound oxide, several effective protocols have been developed.

Trichlorosilane (HSiCl₃): This reagent is commonly used for the reduction of phosphine oxides. In a typical procedure, the phosphine oxide is dissolved in a solvent like toluene (B28343) and treated with trichlorosilane, often in the presence of a base, leading to the deoxygenation of the phosphorus center. prepchem.com

Diisobutylaluminum hydride (DIBAL-H): DIBAL-H has been identified as an excellent reductant for secondary phosphine oxides (SPOs), capable of reducing a wide range of substrates including diaryl, arylalkyl, and dialkyl SPOs. researchgate.net The reductions can often be performed at low temperatures. researchgate.net

Polymethylhydrosiloxane (PMHS): PMHS is an inexpensive and environmentally benign reducing agent that can be used for the efficient reduction of phosphine oxides to phosphines. researchgate.net

Table 2: Comparison of Reducing Agents for Phosphine Oxide Conversion

| Reducing Agent | Typical Conditions | Advantages |

| Trichlorosilane (HSiCl₃) | Toluene, 90°C | Effective for various phosphine oxides. prepchem.com |

| DIBAL-H | Toluene or other inert solvents; can be used at cryogenic temperatures. | High reactivity, effective for sterically hindered and electron-rich phosphine oxides. researchgate.net |

| PMHS | Often used with a titanium catalyst. | Inexpensive, low toxicity byproducts. researchgate.net |

Synthesis of Chiral this compound Analogues

The this compound framework is a key component in several important chiral ligands used in asymmetric catalysis. The synthesis of these chiral analogues involves introducing stereogenic elements, either at the phosphorus atom itself (P-chiral) or within the ligand backbone.

One strategy involves using this compound oxide as a starting material. It can be reacted with chiral reagents to generate diastereomeric intermediates that can then be separated. For instance, treatment of the oxide with a chiral sulfamidate derived from an optically pure amino alcohol can produce P-chiral β-aminophosphine derivatives after separation and reduction. scholaris.ca

A prominent example of a chiral ligand incorporating this motif is DIPAMP, or (ethane-1,2-diyl)bis[(2-methoxyphenyl)(phenyl)phosphane]. uw.edu.pl The synthesis of such C₂-symmetric bisphosphines often involves the coupling of two P-chiral phosphine units. General methods for creating P-chiral phosphines include the use of chiral auxiliaries, such as (-)-ephedrine, or employing asymmetric deprotonation of prochiral phosphine-borane complexes. chalmers.se The resulting optically pure phosphine units can then be linked to form the final chiral diphosphine ligand. These chiral ligands are highly valued for their performance in enantioselective reactions, such as asymmetric hydrogenation. acs.org

Diastereoselective Synthesis of β-Aminophosphine Oxide Precursors

The synthesis of β-aminophosphine oxides serves as a critical step in the preparation of chiral aminophosphine (B1255530) ligands. A common strategy involves the nucleophilic ring-opening of sulfamidates derived from optically pure amino alcohols. scholaris.ca This method utilizes phosphine oxides as "masked" phosphine equivalents, which facilitates the purification and isolation of intermediates that would otherwise be challenging to handle. scholaris.ca

Another approach involves the Michael addition of secondary phosphine oxides to reactive azoalkenes. frontiersin.org This transition-metal-free method allows for the synthesis of β-hydrazonophosphine oxides, which are precursors to various useful organophosphorus compounds. frontiersin.org The reaction proceeds stereoselectively to yield Z-isomers, which can be further converted into potential chelating ligands. frontiersin.org

Furthermore, the synthesis of P-chiral β-aminophosphines can be achieved by treating an enantiopure sulfamidate with a racemic unsymmetrical secondary phosphine oxide. scholaris.ca This results in diastereomeric intermediates that can be separated by fractional recrystallization or silica (B1680970) gel chromatography. scholaris.ca

Stereospecific Reduction for Accessing P-Chiral Variants

The reduction of phosphine oxides to phosphines is a fundamental transformation for accessing P-chiral ligands. A significant challenge in this process is controlling the stereochemistry at the phosphorus center. Traditional reducing agents like silanes can often lead to partial racemization, while lithium aluminum hydride (LiAlH₄) alone may result in a racemic product due to pseudorotation of intermediates. organic-chemistry.orgacs.org

A highly effective method for the stereospecific reduction of P-chirogenic phosphine oxides involves a two-step process: methylation of the phosphine oxide followed by reduction with LiAlH₄. organic-chemistry.org This procedure typically proceeds with inversion of configuration at the phosphorus atom. organic-chemistry.orgacs.org Methyl triflate has been shown to be a more effective methylation reagent than methyl iodide, leading to higher yields. organic-chemistry.org This method has been successfully applied to a variety of phosphine oxides, including enantiomerically pure ones, yielding products with high chemical and enantiomeric purity, especially at lower temperatures. organic-chemistry.org

Another approach utilizes borane (B79455) (BH₃) as a reducing agent. The reduction of optically pure hydroxyalkylphosphine oxides with BH₃·THF occurs stereospecifically with inversion of configuration, yielding P-chiral phosphines. researchgate.net In this reaction, BH₃ acts as an activating, reducing, and protecting agent. researchgate.net

Methods for Chiral Ligand Library Generation via Self-Assembly

The generation of chiral ligand libraries through self-assembly offers a powerful and efficient strategy for the rapid discovery of optimal catalysts. uni-freiburg.de This approach avoids the often complex and linear synthesis required for bidentate ligands. unl.edu

One method involves the self-assembly of chiral monodentate ligands through complementary hydrogen bonding. uni-freiburg.deuni-freiburg.de For example, a library of chiral aminopyridine and isoquinolone systems equipped with phosphine and phosphonite donors can be created. uni-freiburg.de By mixing these components, heterodimeric bidentate ligands can be formed, leading to catalysts with high enantioselectivities in reactions such as asymmetric hydrogenation. uni-freiburg.de

Another strategy utilizes coordination assembly. In this approach, phosphorus-containing pincer nitrogen ligands are assembled with a metal ion, such as Fe(II), to create a variety of phosphine ligands. sioc-journal.cn The structure of the resulting assembled ligands can be controlled by modulating the structure of the assembly modules, providing a modular method for constructing diverse ligand libraries. sioc-journal.cn

Supramolecular chemistry also provides a route to large libraries of chiral ligands from easily accessible building blocks. homkat.nl For instance, templated self-assembly can be used to create both homobidentate and heterobidentate ligands. homkat.nl

| Self-Assembly Strategy | Key Principle | Example Application |

| Hydrogen Bonding | Complementary hydrogen bonds between monodentate ligands. uni-freiburg.deuni-freiburg.de | Asymmetric rhodium-catalyzed hydrogenation. uni-freiburg.de |

| Coordination Assembly | Assembly of pincer ligands around a central metal ion. sioc-journal.cn | Hydroformylation of olefins. sioc-journal.cn |

| Supramolecular Templating | Use of a template to guide the assembly of monodentate ligands. homkat.nl | Asymmetric rhodium-catalyzed hydroformylation. homkat.nl |

Synthesis of Substituted and Bridged this compound Ligands

The modification of the this compound scaffold through substitution and bridging allows for the fine-tuning of its steric and electronic properties, leading to ligands with tailored reactivity in catalysis.

Preparation of Chlorothis compound and Related Halogenated Derivatives

Chlorothis compound is a key intermediate in the synthesis of more complex phosphine ligands. rsc.orglabfind.co.kr It is a versatile reactant used in cycloaddition reactions, asymmetric hydrogenations, and the synthesis of ferrocene-based chiral diphosphines and palladium complexes for cross-coupling reactions. labfind.co.kr The chlorine atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of various functional groups. cymitquimica.com

The synthesis of related phosphine halides can be achieved through methods such as the disproportionation of phenylphosphonous dichloride or the alkylation of phosphorus trichloride with a Grignard reagent. google.com

Controlled Lithiation for Phosphine-Sulfonamide Ligand Construction

Controlled lithiation is a powerful technique for the regioselective functionalization of aromatic rings, enabling the synthesis of sophisticated phosphine-sulfonamide ligands. A notable example is the temperature-controlled di-lithiation of N-(2-bromophenyl)-4-methylbenzenesulfonamide. rsc.orgrsc.org

By carefully controlling the reaction temperature, different isomers of phosphine-sulfonamide ligands can be selectively synthesized from the same starting material. For instance, reacting the di-lithiated intermediate with chlorothis compound at -84 °C yields N-(2-(bis(2-methoxyphenyl)phosphanyl)phenyl)-4-methylbenzenesulfonamide (L1A). rsc.orgrsc.org In contrast, performing the reaction at a higher temperature of -41 °C leads to the formation of a different ligand, 2-(bis(2-methoxyphenyl)phosphanyl)-4-methyl-N-phenylbenzenesulfonamide (L2A). rsc.orgrsc.org This strategy provides a highly desirable method for generating a library of ligands from a common precursor. rsc.org

These phosphine-sulfonamide ligands can then be used to synthesize palladium complexes that have shown activity in ethylene (B1197577) oligomerization. rsc.orgrsc.orgacs.org The structure of the resulting palladium complex, and consequently its catalytic activity, is dependent on the specific ligand isomer used. rsc.org

| Ligand | Synthesis Temperature | Resulting Complex Ring Size |

| L1A | -84 °C | 5-membered |

| L2A | -41 °C | 6-membered |

Table data derived from research on controlled di-lithiation for phosphine-sulfonamide ligand synthesis. rsc.org

Synthetic Routes to this compound-Derived Polyketone Ligand Scaffolds

This compound-derived ligands play a crucial role in the palladium-catalyzed synthesis of polyketones. The electronic and steric properties of the phosphine ligand are critical in determining the selectivity of the carbonylation of olefins, which can lead to either polyketones or polyesters. digitellinc.com

Phosphine-sulfonate palladium catalysts, often generated in situ from phosphine-sulfonate ligands and a palladium precursor like Pd(OAc)₂, were first reported to produce non-alternating linear CO/ethylene copolymers. mdpi.com The ortho-alkoxy substituents on the phosphine ligand are a key feature in these catalyst systems. mdpi.com The mechanism of this copolymerization involves a five-membered Pd-acyl β-chelate intermediate. mdpi.com

The synthesis of the phosphine-sulfonate ligands themselves can be achieved through modified literature procedures. For example, treatment of sulfonamides with n-butyllithium followed by reaction with (2-MeOC₆H₄)₂PCl can afford the desired phosphine-sulfonamide ligands. uni-konstanz.de

Coordination Chemistry of Bis 2 Methoxyphenyl Phosphine Ligands

Coordination Modes and Geometric Features in Transition Metal Complexes

The coordination of bis(2-methoxyphenyl)phosphine to transition metals leads to the formation of complexes with diverse geometries and electronic properties. The nature of the metal center and the presence of other ligands play a crucial role in determining the final structure and reactivity of the complex.

Palladium(II) complexes featuring phosphine (B1218219) ligands are of significant interest, often exhibiting square-planar geometries. In the case of bis(2-methoxyphenyl)phenylphosphine (B1587824), a derivative of this compound, it forms a dichloridopalladium(II) complex, [PdCl2(C20H19O2P)2]. iucr.orgnih.gov X-ray crystallographic studies have revealed that the palladium(II) ion in this complex adopts a square-planar geometry. iucr.orgnih.goviucr.org

A key feature of this complex is the trans-arrangement of the phosphine ligands. iucr.orgnih.gov The palladium atom is situated at a center of inversion, which dictates that the two bulky phosphine ligands and the two chloro ligands occupy positions opposite to each other. iucr.orgnih.goviucr.org This arrangement minimizes steric hindrance between the voluminous phosphine ligands. The formation of this complex can be achieved by reacting palladium(II) chloride with bis(2-methoxyphenyl)phenylphosphine in methanol (B129727). iucr.orgiucr.org Similarly, tris(2-methoxyphenyl)phosphine (B1216234) also forms square-planar palladium(II) complexes with a trans-configuration. researchgate.netnih.gov

Table 1: Selected Geometric Parameters for trans-Bis[bis(2-methoxyphenyl)phenylphosphine-κP]dichloridopalladium(II)

| Parameter | Value (Å, °) |

|---|---|

| Pd1-P1 | 2.3458 (6) |

| Pd1-Cl1 | 2.3048 (7) |

| Cl1-Pd1-P1 | 93.24 (2) |

| Cl1i-Pd1-P1 | 86.76 (2) |

Data from van Blerk & Holzapfel (2009). iucr.org

This compound is a reactant in the synthesis of neutral rhodium(I) complexes. sigmaaldrich.com The reaction of tris(o-methoxyphenyl)phosphine with rhodium complexes like [Rh(cod)Cl]2 results in a rapid color change from orange to yellow, indicating complex formation. acs.org While detailed spectroscopic data for this compound rhodium(I) complexes is not extensively available in the provided results, studies on related rhodium porphyrin complexes with phosphine ligands show distinct electronic spectra. For instance, the coordination of diphenyl(phenylacetenyl)phosphine to a rhodium(III) porphyrin results in a bis-phosphine complex with specific B-band and Q-band absorptions in its electronic spectrum. acs.org Thermodynamic studies of these rhodium-phosphine interactions indicate that the binding events are generally exothermic and enthalpy-driven. acs.org

Cobalt complexes with phosphine ligands exhibit interesting coordination chemistry and magnetic properties. uit.noprinceton.edu Five-coordinate cobalt(II) complexes with the general formula [Co(CNR)3(PR3)2]X2, where PR3 can be a triarylphosphine, often adopt a trigonal bipyramidal geometry in solution. tandfonline.com These complexes are paramagnetic, possessing one unpaired electron. tandfonline.com

The coordination environment around the cobalt center can be flexible. For example, cobalt(II) complexes with the bidentate phosphine ligand cis-1,2-bis(diphenylphosphino)ethylene (B1586061) can exist in four-, five-, or six-coordinate geometries depending on the number of axially coordinated solvent molecules. nih.gov The four-coordinate complex displays a rare square-planar geometry for Co(II) with redox-innocent ligands. nih.gov The five-coordinate complex has a pseudo-square pyramidal geometry, with the cobalt atom displaced from the plane of the phosphorus atoms. nih.gov The paramagnetic nature of these cobalt(0/II) complexes often leads to featureless 1H NMR spectra and unobservable 31P NMR signals, making characterization challenging. uit.no

While direct information on iron complexes with this compound is limited in the search results, related studies show the formation of diiron dithiolate complexes with other phosphine ligands. acs.org These complexes are of interest due to their structural similarity to the active site of [FeFe]-hydrogenases. acs.org The synthesis often involves the reaction of a diiron precursor with a phosphine ligand like triphenylphosphine (B44618) or its derivatives. acs.org Tris(2-methoxyphenyl)phosphine itself is a well-studied ligand in coordination chemistry. researchgate.netthermofisher.comereztech.com

Structural Characterization of this compound Derivatives in Metal Complexes

The precise three-dimensional arrangement of atoms in metal complexes is crucial for understanding their properties and reactivity. X-ray crystallography is a powerful technique for elucidating these structures.

X-ray diffraction studies have provided detailed structural information for several metal complexes containing derivatives of this compound. iucr.orgnih.govresearchgate.net For the palladium complex trans-bis[bis(2-methoxyphenyl)phenylphosphine-κP]dichloridopalladium(II), the crystal structure confirms the square-planar geometry and the trans arrangement of the ligands. iucr.orgnih.goviucr.org The molecule crystallizes in the monoclinic space group P21/n. iucr.org

In a silver(I) complex with diphenyl(2-methoxyphenyl)phosphine (B1584844), [Ag(NO2)(C19H17OP)2], the silver atom exhibits a distorted tetrahedral coordination environment. nih.goviucr.orgiucr.org It is coordinated to two phosphine ligands and a bidentate nitrito ligand. nih.goviucr.orgiucr.org The P1-Ag1-P2 angle is notably wide at 129.126 (16)°, while the O1-Ag1-O2 angle from the chelating nitrite (B80452) is acute at 50.38 (6)°. nih.goviucr.orgiucr.org

The structure of the oxidized form, bis(2-methoxyphenyl)(2-methyl-4-oxopent-2-yl)phosphine oxide, has also been determined by X-ray diffraction, revealing the geometry around the phosphoryl group. researchgate.net

Table 2: Selected Geometric Parameters for Bis(2-methoxyphenyl)diphenylphosphane-κPsilver(I)

| Parameter | Value (Å, °) |

|---|---|

| Ag1-P1 | - |

| Ag1-P2 | - |

| Ag1-O1 | - |

| Ag1-O2 | - |

| P1-Ag1-P2 | 129.126 (16) |

| O1-Ag1-O2 | 50.38 (6) |

| P-Ag-O angles | 99.51 (5) - 118.45 (6) |

Data from Malan et al. (2024). nih.gov Note: Specific bond lengths were not provided in the abstract.

Spectroscopic Probes for Coordination Sphere Elucidation

The elucidation of the coordination sphere of metal complexes incorporating this compound and its derivatives relies heavily on a combination of spectroscopic techniques. Primarily, Nuclear Magnetic Resonance (NMR) spectroscopy, single-crystal X-ray diffraction, and Infrared (IR) spectroscopy provide detailed insights into the ligand's binding mode, the geometry of the metal center, and the electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for studying these complexes in solution. ³¹P NMR spectroscopy is particularly diagnostic. The phosphorus atom in the free phosphine ligand has a characteristic chemical shift; upon coordination to a metal center, this signal typically experiences a significant downfield shift (Δδ). The magnitude of this coordination shift provides information about the nature of the metal-phosphorus bond and the electronic properties of the metal center. For instance, palladium complexes with related tris(ortho-methoxyphenyl)phosphine (TOMPP) ligands show downfield shifts in their ³¹P{¹H} NMR spectra upon complexation. mdpi.com In a palladium chloride complex with rac-2,4-bis((di-2-methoxyphenyl)phosphino)pentane, a related diphosphine, a broad triplet is observed in the phosphine region at −17.16 ppm. researchgate.net ¹H and ¹³C NMR spectroscopy are also employed to confirm the structure of the ligand framework within the complex and to detect any changes in the methoxy (B1213986) or phenyl group environments upon coordination. mdpi.comnih.govwiley.com

Single-Crystal X-ray Diffraction provides unambiguous, solid-state structural information, including precise bond lengths, bond angles, and coordination geometries. This technique has been used to characterize several palladium and silver complexes with closely related ligands. For the complex trans-Bis[bis(2-methoxyphenyl)phenylphosphine-κP]dichloridopalladium(II), X-ray analysis revealed a square-planar geometry around the Pd(II) center, which sits (B43327) on an inversion center, enforcing a trans arrangement of the phosphine ligands. nih.gov Similarly, the structure of a silver(I) complex with two diphenyl(2-methoxyphenyl)phosphine ligands, [Ag(NO₂)(C₁₉H₁₇OP)₂], shows a distorted tetrahedral geometry around the silver atom. iucr.orgresearchgate.net These analyses provide crucial data on P-Metal-P bond angles, which are indicative of the steric repulsion between bulky phosphine ligands, and P-Metal bond lengths, which reflect the strength of the coordination bond.

Infrared (IR) Spectroscopy is used to identify characteristic vibrational frequencies of the functional groups within the ligand. The P-C stretching frequencies and the vibrations associated with the methoxy groups can shift upon coordination, providing supplementary evidence of complex formation. wiley.com

The data from these techniques are often used in concert to build a complete picture of the coordination sphere.

| Technique | Complex / Ligand | Key Findings | Reference |

| X-ray Diffraction | trans-[PdCl₂{P(Ph)(2-MeO-C₆H₄)₂}₂] | Square-planar Pd(II); Pd-P = 2.3458(6) Å; Pd-Cl = 2.3048(7) Å; Cl-Pd-P = 93.24(2)° | nih.gov |

| X-ray Diffraction | [Ag(NO₂){P(Ph)₂(2-MeO-C₆H₄)}₂] | Distorted tetrahedral Ag(I); P-Ag-P angle = 129.126(16)° | iucr.orgresearchgate.net |

| X-ray Diffraction | Se=P(Ph)(2-MeO-C₆H₄)₂ | Cone angle = 176.0° (calculated); P=Se = 2.1170(7) Å | iucr.org |

| ³¹P NMR | [Pd(Cp){P(2-MeO-C₆H₄)₃}₂]BF₄ | δ = 32.7 ppm | mdpi.com |

| ³¹P NMR | [PdCl₂(rac-o-MeO-bdpp)]* | δ = -17.16 ppm | researchgate.net |

*rac-o-MeO-bdpp = rac-2,4-bis((di-2-methoxyphenyl)phosphino)pentane

Influence of this compound Ligand Architecture on Metal Center Properties

Steric and Electronic Effects in Ligand-Metal Interactions

The coordination behavior of this compound is dictated by a combination of steric and electronic effects originating from its unique architecture. The ortho-methoxy (-OCH₃) groups on the phenyl rings are central to these properties.

Electronic Effects: The methoxy group is a moderately strong electron-donating group. Its presence at the ortho position increases the electron density on the phosphorus atom, enhancing its σ-donor capability or Lewis basicity compared to unsubstituted triphenylphosphine. vulcanchem.com This increased electron-donating ability strengthens the M-P σ-bond, which can stabilize the metal center, particularly in higher oxidation states. In catalytic cycles, this electron-rich nature can promote key steps like oxidative addition. Studies on related phosphine ligands show that electron-donating substituents significantly accelerate reaction rates compared to those with electron-withdrawing groups. rsc.org

Steric Effects: The placement of methoxy groups at the ortho position imposes significant steric bulk in the vicinity of the phosphorus donor atom. The steric hindrance of a phosphine ligand is often quantified by its Tolman cone angle (θ). While the exact value for this compound is not commonly cited, the closely related bis(2-methoxyphenyl)(phenyl)phosphine selenide (B1212193) has a calculated cone angle of 176.0°, indicating substantial steric bulk. iucr.org This steric hindrance influences the coordination number and geometry of the resulting metal complex, often favoring lower coordination numbers and creating a specific "pocket" around the metal's active site that can control substrate access and influence the regioselectivity of catalytic reactions. nih.gov For example, palladium(II) complexes with bulky phosphines have been identified as catalysts for the regioselective formation of branched esters in methoxycarbonylation reactions. nih.gov

The interplay of these steric and electronic factors is crucial. The ligand is both electron-rich and sterically demanding, a combination that is highly desirable in many catalytic applications, leading to stable yet reactive catalysts.

| Ligand Parameter | This compound Derivatives | Comparison Ligands | Reference |

| Electronic Effect | Electron-donating due to -OCH₃ groups | Stronger donor than triphenylphosphine | |

| Steric Effect (Cone Angle) | 176.0° (for Se=P(Ph)(o-MeOPh)₂) | PPh₃ = 145°; P(t-Bu)₃ = 182° | iucr.org |

Conformational Flexibility and Rigidity in Chelation

While this compound is a monodentate ligand, the principles of its conformational behavior are critical when considering related bidentate analogues used in chelation or when two such ligands coordinate to a single metal center. The architecture of the 2-methoxyphenyl group introduces elements of both flexibility and rigidity.

Flexibility arises from the rotation around the P-C and C-C single bonds. This allows the phenyl rings to orient themselves to accommodate the steric and electronic demands of the metal's coordination sphere.

Rigidity is introduced by the steric hindrance of the ortho-methoxy groups. These groups restrict free rotation around the P-C(aryl) bonds, leading to more defined and predictable ligand conformations upon coordination. The crystal structure of the related tris(2-methoxyphenyl)phosphine shows specific dihedral angles between the phenyl rings, indicating preferred orientations. researchgate.net Furthermore, the oxygen atoms of the methoxy groups can engage in weak, non-covalent interactions with the metal center or other parts of the molecular framework, further locking the conformation. In the structure of bis(2-methoxyphenyl)(phenyl)phosphine selenide, two distinct orientations for the methoxy groups are observed, which are attributed to weak intramolecular interactions. iucr.org

This constrained flexibility is particularly important in chelation. In a study of palladium complexes with a bidentate ligand containing di(o-methoxyphenyl)phosphine moieties, increasing the steric bulk on the phenyl rings led to an unprecedented asymmetrically coordinated structure, which was found to be stable and retained its conformation in solution. rsc.org This demonstrates that the steric features of the 2-methoxyphenyl groups can enforce a rigid and specific geometry upon the metal center, which is a key principle in the design of ligands for asymmetric catalysis, where a well-defined chiral environment is essential.

Catalytic Applications of Bis 2 Methoxyphenyl Phosphine and Its Metal Complexes

Cross-Coupling Reactions Utilizing Bis(2-methoxyphenyl)phosphine Ligands

Metal complexes incorporating this compound ligands are instrumental in a range of palladium-catalyzed cross-coupling reactions. The ligand's structure helps to stabilize the metal center and influence its reactivity, facilitating efficient bond formation. sigmaaldrich.comnumberanalytics.comsigmaaldrich.com

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for creating biaryl compounds and their derivatives. This compound has been identified as a suitable ligand for this transformation. sigmaaldrich.comsigmaaldrich.com It is particularly useful in the synthesis of alkyl derivatives when used in conjunction with phosphine (B1218219) sulfonate (P-O) co-ligands. sigmaaldrich.comalfachemic.com The efficacy of the 2-methoxyphenyl group is further highlighted by the high activity of the related tris(2-methoxyphenyl)phosphine (B1216234) ligand in the Suzuki coupling of aryl bromides and arylboronic acids, especially for producing sterically hindered biaryls. researchgate.netkoreascience.kr A sulfonated derivative, 2-[bis(2-methoxyphenyl)phosphino]benzenesulfonic acid, also serves as an effective ligand in palladium-catalyzed Suzuki-Miyaura reactions to yield functionalized biaryls. smolecule.com

| Aryl Halide | Boronic Acid/Ester | Ligand | Catalyst System | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl Bromides | Arylboronic Acids | Tris(2-methoxyphenyl)phosphine | Pd(OAc)₂ | Good to Excellent | researchgate.netkoreascience.kr |

| Heteroaryl Halides | Heteroaryl Boronic Acids/Esters | Tris(2-methoxyphenyl)phosphine | Palladium Precatalyst | Good to Excellent | researchgate.net |

| Various | Various | 2-[Bis(2-methoxyphenyl)phosphino]benzenesulfonic acid | Palladium | Not Specified | smolecule.com |

This compound is recognized as an effective ligand in Buchwald-Hartwig amination, a powerful method for constructing carbon-nitrogen bonds. sigmaaldrich.comsigmaaldrich.com In these reactions, the phosphine ligand stabilizes the palladium catalyst, enabling the coupling of amines with aryl halides or triflates. The electronic properties conferred by the methoxy (B1213986) groups enhance the ligand's ability to promote the catalytic cycle.

The versatility of this compound extends to a variety of other essential cross-coupling reactions. It is a suitable ligand for Heck, Hiyama, Negishi, and Sonogashira couplings. sigmaaldrich.comsigmaaldrich.com Each of these reactions provides a unique pathway for carbon-carbon bond formation:

Heck Reaction: Couples alkenes with aryl or vinyl halides.

Hiyama Coupling: Joins organosilicon compounds with organic halides.

Negishi Coupling: Employs organozinc reagents to couple with organic halides. A sulfonated derivative of this compound has been noted in nickel-catalyzed Negishi reactions. smolecule.com

Sonogashira Coupling: Forms a bond between a terminal alkyne and an aryl or vinyl halide.

In Stille coupling reactions, which involve the coupling of organotin compounds with organic halides, this compound serves as a competent ligand. sigmaaldrich.comsigmaaldrich.com The performance of palladium catalysts in Stille reactions is often enhanced by bulky, electron-rich phosphine ligands, a category to which this compound belongs. researchgate.net These characteristics are crucial for facilitating the key steps of the catalytic cycle, leading to the efficient formation of new carbon-carbon bonds.

| Reaction Type | General Reactants | Catalyst System | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Aryl Halides + Amines | Palladium / this compound | sigmaaldrich.comsigmaaldrich.com |

| Heck Reaction | Aryl Halides + Alkenes | Palladium / this compound | sigmaaldrich.comsigmaaldrich.com |

| Hiyama Coupling | Aryl Halides + Organosilanes | Palladium / this compound | sigmaaldrich.comsigmaaldrich.com |

| Negishi Coupling | Aryl Halides + Organozinc Reagents | Palladium or Nickel / this compound | sigmaaldrich.comsigmaaldrich.comsmolecule.com |

| Sonogashira Coupling | Aryl Halides + Terminal Alkynes | Palladium / this compound | sigmaaldrich.comsigmaaldrich.com |

| Stille Coupling | Aryl Halides + Organostannanes | Palladium / this compound | sigmaaldrich.comsigmaaldrich.com |

Asymmetric Catalysis with Chiral this compound Ligands

For asymmetric synthesis, where the creation of a specific enantiomer of a chiral molecule is desired, chiral versions of phosphine ligands are required. While this compound itself is achiral, its structural motifs are incorporated into highly successful chiral ligands. A prominent example is DIPAMP (1,2-bis((2-methoxyphenyl)phenylphosphino)ethane), a C2-symmetric diphosphine ligand that was pivotal in the early development of industrial asymmetric catalysis. numberanalytics.comwikipedia.orgdicp.ac.cn

Asymmetric hydrogenation is a premier method for producing enantiomerically pure compounds, and chiral phosphine ligands are central to its success. sigmaaldrich.com Chiral ligands derived from the (2-methoxyphenyl)phosphine scaffold create an asymmetric environment around the metal catalyst, enabling high stereoselectivity. tcichemicals.com

Enamides: The rhodium-catalyzed asymmetric hydrogenation of prochiral enamides, such as dehydroamino acid derivatives, is a classic application where ligands like DIPAMP have achieved excellent results, leading to the synthesis of chiral amino acids with high enantiomeric excess (ee). nih.govgoogle.com Mechanistic studies have shown that these hydrogenations often proceed through dihydride intermediates, with the ligand's structure being the determining factor for enantioselection. tcichemicals.comuit.no

Imines: The catalytic asymmetric hydrogenation of imines provides a direct route to chiral amines, which are valuable intermediates for pharmaceuticals. chinesechemsoc.orgacs.org Iridium catalysts paired with chiral ligands, including phosphine-phosphoramidites and other P,N ligands, have proven highly effective for the hydrogenation of various imine substrates. chinesechemsoc.orgacs.orgrsc.org

Olefins: The asymmetric hydrogenation of functionalized olefins is another area where chiral phosphine ligands excel. Rhodium complexes with chiral phosphine-phosphite ligands have been used for the hydrogenation of prochiral enamides and dehydroaminoacids in both methanol (B129727) and water, achieving high enantioselectivities. rsc.org Other highly electron-donating and rigid ligands are also efficient for the rhodium-catalyzed hydrogenation of a broad range of functionalized olefins. sigmaaldrich.com

| Substrate Type | Substrate Example | Catalyst System | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|

| Enamide | α-Dehydroamino Acid Derivatives | Rh-DIPAMP | Up to 96% | numberanalytics.com |

| Enamide | Methyl α-N-acetamido acrylate (B77674) | Rh-Phosphine-Phosphite | >95% | rsc.org |

| Imine | Sterically Hindered N-Arylimines | Ir-Phosphine-Phosphoramidite | Up to 99% | acs.org |

| Imine | Dialkyl Imines | Ir-SpiroPNP | High | chinesechemsoc.org |

| Olefin | Itaconic Acids | Rh-TangPhos | High | sigmaaldrich.com |

| Olefin | Enol Acetates | Rh-TangPhos | High | sigmaaldrich.com |

Asymmetric Allylic Substitution Reactions

The development of chiral phosphine ligands is crucial for enantioselective synthesis, and derivatives of this compound have been explored for this purpose. numberanalytics.comscholaris.ca Chlorothis compound serves as a reactant in the synthesis of catalysts for asymmetric allylic substitution reactions. fishersci.nothermofisher.kr These reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds with high stereocontrol.

Palladium complexes coordinated with chiral monophosphine ligands, such as those derived from axially chiral binaphthyl structures, have proven to be highly effective catalysts for asymmetric allylic substitution. uwindsor.ca For instance, the palladium-catalyzed allylic substitution of 1-aryl-2-propenyl acetates using chiral monophosphine ligands like MeO-MOP demonstrates high regioselectivity and enantioselectivity. uwindsor.ca In the reaction of 1-phenyl-2-propenyl acetate, the use of MeO-MOP as a ligand led to the branched product with 82% regioselectivity and 86% enantiomeric excess (ee). uwindsor.ca Notably, increasing the steric bulk on the aryl group of the substrate, as in 1-(4-methoxyphenyl)-2-propenyl acetate, can enhance the enantioselectivity to 87% ee. uwindsor.ca

The following table summarizes the results of palladium-catalyzed asymmetric allylic alkylation of various 1-aryl-2-propenyl acetates with dimethyl malonate, highlighting the influence of the substrate's aromatic substituent on regioselectivity and enantioselectivity.

Table 1: Asymmetric Allylic Alkylation of 1-Aryl-2-propenyl Acetates

| Entry | Aryl Group (Ar) | Regioselectivity (branched:linear) | Enantiomeric Excess (ee) (%) |

|---|---|---|---|

| 1 | Phenyl | 82:18 | 86 |

| 2 | 4-Methoxyphenyl | 90:10 | 87 |

| 3 | 3,5-Dimethoxyphenyl | 89:11 | 85 |

Data sourced from a study on catalytic asymmetric reactions via p-allylpalladium complexes coordinated with chiral monophosphine ligands. uwindsor.ca

Morita-Baylis-Hillman Reactions with P-Stereogenic Phosphinothioureas

The Morita-Baylis-Hillman (MBH) reaction is a significant carbon-carbon bond-forming reaction that typically involves a nucleophilic catalyst like a tertiary amine or phosphine. wikipedia.orgrsc.org The development of asymmetric versions of this reaction is an active area of research, often employing chiral catalysts. wikipedia.org

P-stereogenic phosphines, where the phosphorus atom is the chiral center, have been incorporated into bifunctional catalysts for asymmetric MBH reactions. utoronto.ca Specifically, P-stereogenic β-aminophosphine-based thioureas have been synthesized and investigated as organocatalysts. utoronto.ca These catalysts combine a nucleophilic phosphine moiety with a thiourea (B124793) group capable of hydrogen bonding, enabling a cooperative catalytic mechanism.

In a proof-of-concept study, diastereomeric P-chiral β-aminophosphine-based bifunctional thioureas were used in the MBH reaction between methyl acrylate and benzaldehyde (B42025) derivatives. utoronto.ca The results demonstrated that the relative configuration of the carbon and phosphorus stereocenters in the catalyst had a significant impact on the catalytic activity. utoronto.ca This highlights the potential for fine-tuning catalyst structure to optimize performance in enantioselective MBH reactions. While specific enantioselectivity data for catalysts derived directly from this compound in this context is not detailed, the principle of using P-stereogenic phosphinothioureas opens avenues for its derivatives. utoronto.ca

Enantioselective Transformations Mediated by Chiral Phosphine Ligands

Chiral phosphine ligands are fundamental to a wide array of enantioselective transformations beyond allylic substitutions. numberanalytics.comscholaris.ca this compound itself is a precursor for various chiral ligands used in transition metal-catalyzed reactions. sigmaaldrich.com The electronic and steric properties imparted by the o-methoxy groups can influence the stereochemical outcome of these reactions.

One of the landmark chiral phosphine ligands is DIPAMP, which is (ethane-1,2-diyl)bis[(2-methoxyphenyl)(phenyl)phosphine]. numberanalytics.comrsc.org This ligand has been instrumental in the development of asymmetric catalysis, particularly in rhodium-catalyzed asymmetric hydrogenation. numberanalytics.comrsc.org The success of DIPAMP spurred significant interest in the synthesis and application of other P-stereogenic phosphine ligands. rsc.org

The synthesis of chiral β-aminophosphines possessing different diarylphosphino moieties, including the bis(2-methoxyphenyl)phosphino group, has been achieved through the nucleophilic ring-opening of sulfamidates. scholaris.ca These chiral ligands can be employed in various transition-metal-catalyzed enantioselective transformations. scholaris.ca

Furthermore, the development of phosphine-phosphoramidite ligands, which are unsymmetrical, has provided excellent results in asymmetric transformations such as hydrogenation, hydroformylation, and allylic alkylation. dicp.ac.cn The modular synthesis of these ligands allows for the incorporation of moieties like this compound to fine-tune the catalyst's properties for specific applications. chalmers.se

Polymerization and Oligomerization Catalysis

This compound and its derivatives play a role in the synthesis of palladium(II) complexes used as catalysts for the copolymerization of carbon monoxide and ethylene (B1197577) to produce polyketones. sigmaaldrich.comtesisenred.netalfachemic.com The presence of o-methoxy groups on the P-aryl rings of diphosphine ligands significantly affects the catalytic productivity and the molecular weight of the resulting polymer when compared to their non-methoxylated analogues. tesisenred.net

Neutral and bis-cationic palladium(II) complexes with ligands such as 1,2-bis(di(2-methoxyphenyl)phosphino)ethane (o-MeO-dppe) and 1,3-bis(di(2-methoxyphenyl)phosphino)propane (o-MeO-dppp) have been synthesized and evaluated in CO-ethylene copolymerization. tesisenred.net These studies show that the electronic and steric effects of the methoxy groups influence the performance of the palladium catalysts. tesisenred.net

In a related context, palladium complexes with bisphosphine monoxide (BPMO) ligands featuring aryl groups on the phosphine moiety, including bis(2-methoxyphenyl)phosphino groups, have been developed. These catalysts have shown markedly improved activity in ethylene polymerization. rsc.org For instance, a BPMO-palladium complex with a bis(2-methoxyphenyl)phosphino group exhibited high activity for ethylene polymerization. rsc.org

The following table presents data on the catalytic activity of various palladium complexes in ethylene polymerization.

Table 2: Ethylene Polymerization with Aryl-BPMO-Palladium Complexes

| Catalyst Precursor | Ar Group in Phosphine | Activity (kg of PE per mol of Pd per h) |

|---|---|---|

| 1b | Phenyl | 100 |

| 1c | 2-Methoxyphenyl | 980 |

| 1d | 2-(Trifluoromethyl)phenyl | 1140 |

| 2c | 2-Methoxyphenyl | 1020 |

| 2d | 2-(Trifluoromethyl)phenyl | 1340 |

Data adapted from a study on ligand-controlled insertion regioselectivity in copolymerization. rsc.org

Palladium complexes featuring phosphine-sulfonamide ligands have been synthesized and their catalytic activity in ethylene oligomerization has been investigated. rsc.orgrsc.org The substituents on the phosphine group have a significant impact on the outcome of the oligomerization process. acs.org

Specifically, palladium(II) complexes bearing phosphine-sulfonamide ligands with a bulky bis(2-methoxyphenyl)phosphanyl group demonstrate higher activity compared to those with a diphenylphosphanyl group. acs.org While the diphenylphosphanyl-containing complexes are highly selective for ethylene dimerization to 1-butene (B85601), the bis(2-methoxyphenyl)phosphanyl-containing counterparts produce a mixture of α-olefins, primarily 1-butene and 1-hexene (B165129), with a 1-hexene content of up to 35%. acs.org

A library of palladium complexes (C1–C7) derived from phosphine-sulfonamide ligands, including N-(2-(bis(2-methoxyphenyl)phosphanyl)phenyl)-4-methylbenzenesulfonamide (L1A), has been synthesized and tested for ethylene oligomerization. rsc.orgrsc.org Under optimal conditions of 100 °C and 40 bar of ethylene, these complexes were found to be active, with complex C5 producing oligomers with a molecular weight in the range of 1000–1900 g mol⁻¹. rsc.org

The following table summarizes the performance of selected palladium complexes in ethylene oligomerization.

Table 3: Ethylene Oligomerization with Phosphine-Sulfonamide Palladium Complexes

| Complex | Ligand | Donor Moiety | Oligomer Molecular Weight (g mol⁻¹) |

|---|---|---|---|

| C1 | L1A | Pyridine | - |

| C2 | L1B | Pyridine | - |

| C3 | L2A | Pyridine | - |

| C5 | L1A | DMSO | 1000-1900 |

Data sourced from a study on the synthesis of phosphine-sulfonamide-derived palladium complexes. rsc.org

Hydroformylation Processes Using this compound-Based Catalysts

Hydroformylation, or oxo-synthesis, is a crucial industrial process for converting alkenes into aldehydes by adding carbon monoxide and hydrogen. acs.org The catalysts for this reaction are typically based on cobalt or rhodium complexed with phosphine or phosphite (B83602) ligands. acs.orgresearchgate.net The choice of ligand is critical as it influences the activity and selectivity of the catalyst. acs.org

Bis(p-methoxyphenyl)phenylphosphine, a related compound, has been used in polymer-linked rhodium catalysts for hydroformylation. researchgate.net While direct and extensive research on the use of this compound in industrial hydroformylation is not widely documented in the provided results, the principles of ligand design in this field suggest its potential applicability. The electronic and steric properties of phosphine ligands are key to controlling the regioselectivity (n/iso ratio) of the aldehyde products. acs.org The presence of methoxy groups, as in this compound, can modulate the electronic nature of the phosphorus atom, thereby influencing the catalytic cycle.

For example, in the rhodium-catalyzed hydroformylation of styrene, the use of Thixantphos ligands with electronically different P-aryl groups has demonstrated a significant effect on regioselectivity. acs.org This underscores the importance of the electronic properties of the phosphine ligand, which can be tuned by substituents like the methoxy group in this compound.

Allylation of Phenols

The allylation of phenols to form aryl allyl ethers is a significant transformation in organic synthesis, providing valuable intermediates for pharmaceuticals, agrochemicals, and materials science. Palladium complexes incorporating phosphine ligands are often employed to catalyze this reaction. This compound has been identified as a relevant ligand in this context, contributing to the catalytic cycle's efficacy. Current time information in Bangalore, IN.acs.orgfrontiersin.org

The reaction generally involves the coupling of a phenol (B47542) with an allylic partner, such as an allylic alcohol or carbonate, in the presence of a palladium catalyst and the phosphine ligand. The role of the this compound ligand is to stabilize the palladium center and influence the regio- and chemoselectivity of the reaction.

Detailed research findings on the specific use of this compound in the palladium-catalyzed allylation of phenols are not extensively detailed in publicly available literature. However, studies on closely related bidentate phosphine ligands, such as 1,2-bis(di(ortho-methoxyphenyl)phosphino)ethane (o-MeO-dppe), in ruthenium-catalyzed allylation of alcohols with allyl alcohol have been reported. google.com These studies provide insights into the potential catalytic behavior of systems involving the 2-methoxyphenylphosphino moiety.

In a typical catalytic cycle for the palladium-catalyzed O-allylation of phenols, the active Pd(0)-phosphine complex undergoes oxidative addition to the allylic substrate to form a π-allylpalladium(II) complex. Subsequent nucleophilic attack by the phenoxide, generated in situ from the phenol, on the π-allyl ligand leads to the formation of the aryl allyl ether and regenerates the Pd(0) catalyst. The electronic character of the this compound ligand can influence the electrophilicity of the π-allyl complex, while its steric bulk can direct the regioselectivity of the nucleophilic attack.

While specific data tables for the allylation of a range of phenols using a Pd/bis(2-methoxyphenyl)phosphine system are not available in the reviewed literature, the general utility of this phosphine as a reactant for the allylation of phenols is acknowledged. acs.orgfrontiersin.org

Mechanistic Investigations of Bis 2 Methoxyphenyl Phosphine Catalyzed Reactions

Elucidation of Catalytic Cycles in Cross-Coupling Processes

The catalytic efficacy of phosphine (B1218219) ligands, such as bis(2-methoxyphenyl)phosphine and its derivatives, in palladium-catalyzed cross-coupling reactions is fundamentally linked to their influence on the key steps of the catalytic cycle. The general mechanism for reactions like the Suzuki-Miyaura coupling involves three primary stages: oxidative addition, transmetalation, and reductive elimination. nih.govethz.chacs.orgethz.ch The electronic and steric properties of the phosphine ligand are critical in modulating the reactivity of the palladium center at each stage.

In palladium-catalyzed cross-coupling reactions, the active catalytic species is generally accepted to be a coordinatively unsaturated, low-valent palladium(0) complex. acs.org For bulky phosphine ligands, such as those containing one or more 2-methoxyphenyl substituents, the formation of a highly reactive 12-electron, monoligated palladium(0) species, L1Pd(0), is considered the most active species in the catalytic cycle. nih.govacs.org The steric bulk of ligands like tris(2-methoxyphenyl)phosphine (B1216234) facilitates the dissociation of additional ligands from the palladium center, promoting the formation of these highly reactive, low-coordinate species. acs.orgkoreascience.kr

The catalytic cycle begins with a stable Pd(II) or Pd(0) precatalyst which, under reaction conditions, generates the active L1Pd(0) species. This species then enters the catalytic cycle by reacting with the organic halide. ethz.ch For instance, studies on the Suzuki-Miyaura coupling of aryl chlorides have shown that bulky phosphine ligands are crucial for forming low-coordination palladium species that drive the catalytic cycle. acs.org While often generated in situ, intermediates such as monomeric arylpalladium(II) halide complexes stabilized by a single bulky phosphine ligand have been isolated and characterized, providing strong evidence for their role in the catalytic process. acs.org

Ligand exchange is a crucial equilibrium step, where the phosphine ligand displaces other ligands to form the active catalyst. The properties of this compound play a significant role here; its steric bulk can facilitate the formation of the active species, while its electronic properties, influenced by the methoxy (B1213986) group, modulate the stability and reactivity of the palladium intermediates.

Oxidative Addition: This is often the rate-determining step of the catalytic cycle, involving the addition of an organic halide (Ar-X) to the Pd(0) center to form a Pd(II) intermediate. ethz.ch Bulky and electron-rich phosphine ligands are known to accelerate this step. acs.org The use of tris(2-methoxyphenyl)phosphine has been shown to be effective in Suzuki couplings, partly due to its ability to promote the formation of coordinatively unsaturated palladium species that are highly reactive toward oxidative addition. nih.govkoreascience.kr

Transmetalation: Following oxidative addition, the Pd(II) intermediate undergoes transmetalation, where an organic group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) to the palladium center, displacing a halide. ethz.ch

Mechanistic Pathways in Asymmetric Hydrogenation Reactions

In asymmetric hydrogenation, chiral phosphine ligands are employed to create a chiral environment around a metal center (e.g., rhodium, iridium, or cobalt), enabling the enantioselective reduction of prochiral substrates. The mechanistic pathway can vary significantly depending on the metal, the ligand, the substrate, and the reaction conditions.

The choice of solvent can have a profound impact on the activity, selectivity, and even the mechanism of asymmetric hydrogenation reactions. In cobalt-catalyzed systems using bis(phosphine) ligands, protic solvents such as methanol (B129727) are often found to be optimal, leading to high activity and enantioselectivity. uit.nonsf.gov

In related rhodium-catalyzed systems using DIPAMP, a chiral diphosphine with (2-methoxyphenyl)phenylphosphino groups, the enantioselectivity of the hydrogenation of methyl-(Z)-α-acetamidocinnamate is strongly dependent on the concentration of H₂ in the solution. rsc.org The solvent's viscosity affects the rate of mass transfer of hydrogen gas into the liquid phase. rsc.org Therefore, solvents with lower viscosity that allow for higher dissolved H₂ concentrations can lead to higher enantioselectivity, demonstrating that solvent properties can directly influence the stereochemical outcome by altering the relative rates of key mechanistic steps. rsc.org

Table 1: Effect of Solvent on Enantioselectivity in Asymmetric Hydrogenation

| Catalyst System | Substrate | Solvent Property | Observed Effect | Citation |

|---|---|---|---|---|

| [Rh(dipamp)]⁺ | Methyl-(Z)-α-acetamidocinnamate | Viscosity / H₂ Diffusion Rate | Higher H₂ concentration (lower viscosity) leads to higher enantioselectivity. | rsc.org |

| Bis(phosphine) Cobalt | Enamides, α,β-Unsaturated Carboxylic Acids | Protic Nature (e.g., Methanol) | Optimal activity and enantioselectivity are often achieved in protic solvents. | uit.nonsf.gov |

Identifying the catalyst resting state—the most stable intermediate in the catalytic cycle—is crucial for understanding the reaction mechanism. In-situ spectroscopic monitoring has been a powerful tool in these investigations.

For the neutral bis(phosphine) cobalt-catalyzed asymmetric hydrogenation of prochiral enamides, the catalyst resting state has been identified as the bis(phosphine)cobalt-enamide complex. uit.no This was determined through UV-visible and freeze-quench electron paramagnetic resonance (EPR) spectroscopies during the catalytic reaction. uit.no These cobalt-enamide complexes were synthesized independently and shown to be competent precatalysts, providing the same yield and enantioselectivity as the standard precatalyst. uit.no

In a different system, the cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids, X-band EPR experiments revealed that bis(phosphine)cobalt(II) bis(carboxylates) are the catalyst resting states. nsf.gov These species are generated during the reaction and are structural analogs of well-known ruthenium(II) catalysts. nsf.gov

Table 2: Identified Catalyst Resting States in Cobalt-Catalyzed Asymmetric Hydrogenation

| Substrate Type | Chiral Ligand Type | Identified Resting State | Method of Identification | Citation |

|---|---|---|---|---|

| Prochiral Enamides | (R,R)-iPrDuPhos | (bis-phosphine)Co(enamide) | In-situ UV-vis and EPR Spectroscopy | uit.no |

| α,β-Unsaturated Carboxylic Acids | Various bis(phosphines) | (bis-phosphine)Co(II)(carboxylate)₂ | X-band EPR Spectroscopy | nsf.gov |

For the hydrogenation of α,β-unsaturated carboxylic acids, the mechanism appears to be different. Deuterium labeling studies established a homolytic H₂ activation by a Co(0) species, followed by a cis-addition of hydrogen across the double bond. nsf.gov The isolation of a cobalt(II)-substrate complex suggests that alkene insertion into a cobalt hydride intermediate is a key step, which produces the final alkane product. nsf.gov

Interestingly, computational studies on other cobalt-catalyzed systems have suggested that two chemically distinct mechanisms, one involving a Co(I)-Co(III) cycle and another a Co(0)-Co(II) cycle, can both reproduce the experimentally observed enantioselection. researchgate.net This highlights the mechanistic complexity and the subtle interplay of factors that determine the catalytic pathway and its stereochemical outcome.

Table 3: Mechanistic Steps in Asymmetric Cobalt-Catalyzed Hydrogenation

| Substrate Type | Proposed Catalytic Cycle | Rate-Determining Step | Enantio-Determining Step | Citation |

|---|---|---|---|---|

| Prochiral Enamides | Co(0) / Co(II) | Irreversible H₂ addition to Co-enamide complex | Irreversible H₂ addition to Co-enamide complex | uit.no |

| α,β-Unsaturated Carboxylic Acids | Co(0) / Co(II) | Not explicitly defined, but involves homolytic H₂ activation | Implied to be alkene insertion into Co-H intermediate | nsf.gov |

Ligand Decomposition Pathways and Catalyst Deactivation Mechanisms in the Presence of Transition Metals

The stability of phosphine ligands is a critical factor in the efficiency and longevity of homogeneous transition metal catalysts. wikipedia.org While often considered spectator ligands, phosphines can undergo decomposition, leading to catalyst deactivation. wikipedia.orgmdpi.com For this compound, its unique structural and electronic properties, conferred by the ortho-methoxy groups, influence its decomposition pathways in the presence of transition metals. These pathways are crucial to understand for optimizing catalytic processes and designing more robust catalysts.

One of the primary modes of deactivation for phosphine-ligated catalysts is the cleavage of the phosphorus-carbon (P-C) bond. nsf.govresearchgate.net This process can be promoted by the transition metal center, particularly at elevated temperatures. wikipedia.orgwiley-vch.de In the case of arylphosphines, including this compound, P-C bond cleavage can lead to the formation of undesirable coupling products and alter the structure of the catalyst. researchgate.net Research has shown that nickel complexes can facilitate P-C bond cleavage, and the rigidity and steric bulk of co-ligands can influence the rate of this deactivation pathway. nsf.gov

The ortho-methoxy group in this compound plays a significant, albeit complex, role in its stability and decomposition. On one hand, this group can act as a hemilabile donor, coordinating to the metal center. This chelation can stabilize the metal complex and potentially prevent decomposition pathways that involve ligand dissociation. nih.gov On the other hand, the ortho-methoxy group can direct specific decomposition reactions. Studies on nickel-catalyzed reactions have indicated that the 2-methoxyphenyl group can be selectively cleaved from a phosphonium (B103445) salt, suggesting a directing effect of the ortho-methoxy moiety. nih.govrsc.org This suggests that while chelation might offer stability, the electronic and steric influence of the methoxy group can also open specific deactivation channels.

Another potential decomposition pathway involves the cleavage of the P-O bond of the methoxy substituent, although P-C bond cleavage is more commonly discussed for this class of ligands. acs.org In some instances, reactions involving (2-methoxyphenyl)phosphines with rhodium and iridium have led to the formation of complexes where the ligand has been modified through reactions involving the methoxy group. acs.org

Catalyst deactivation can also occur through the oxidation of the phosphine ligand to phosphine oxide. acs.org While this compound is generally handled as an air-stable compound, the conditions within a catalytic cycle, especially in the presence of oxidizing agents or impurities, can lead to its oxidation. The resulting phosphine oxide is typically a poor ligand, leading to a loss of catalytic activity.

The table below summarizes key findings from studies on the decomposition of related phosphine ligands, providing insights into the potential deactivation mechanisms for catalysts employing this compound.

| Metal Center | Ligand System | Observed Decomposition/Deactivation Pathway | Key Findings & Implications |

| Nickel | Heteroleptic [Ni(P2N2)(diphosphine)]2+ | P-C and C-H bond cleavage of the P2N2 ligand. nsf.gov | The rigidity and steric bulk of the ancillary diphosphine ligand influence the propensity for P-C bond cleavage. nsf.gov |

| Nickel | Phosphonium salts with a 2-methoxyphenyl group | Selective cleavage of the 2-methoxyphenyl group. nih.govrsc.org | The ortho-methoxy group appears to direct the P-C bond cleavage, highlighting its electronic influence. nih.govrsc.org |

| Rhodium | Rhodium/diphosphine complexes | Formation of various inactive or less active species, including cationic and trinuclear clusters. mdpi.com | Catalyst deactivation is sensitive to reaction conditions and can involve complex structural reorganizations. mdpi.com |

| Palladium | Alkylpalladium(II) amido complexes with 2-methoxyarylphosphines | Reductive elimination to form C-N bonds, with the P,O-chelation influencing reaction rates. nih.gov | The hemilabile nature of the ortho-methoxy group can modulate reactivity and is a key design element for catalyst stability and performance. nih.gov |

| Manganese | Diphenyl-2-thienylphosphine with [Mn2(CO)10] | P-C bond cleavage leading to a complex with bridging diphenylphosphido and 2-thienyl units. ucl.ac.uk | Demonstrates a clear example of metal-induced P-C bond scission as a deactivation pathway. ucl.ac.uk |

Theoretical and Computational Investigations of Bis 2 Methoxyphenyl Phosphine Systems

Quantum Chemical Studies on Ligand Electronic Structure

Quantum chemical studies provide deep insights into the electronic characteristics of phosphine (B1218219) ligands, which are crucial for understanding their behavior in catalytic processes. For bis(2-methoxyphenyl)phosphine and its derivatives, these computational methods elucidate the distribution of electron density and the nature of orbital interactions that govern their donor-acceptor properties.

Analysis of Frontier Molecular Orbitals and Donor Properties

The electronic properties of phosphine ligands, such as this compound, are largely determined by their frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO are indicative of the ligand's σ-donor capability, while the LUMO characteristics relate to its π-acceptor potential. uwo.ca

In tertiary phosphines, the HOMO is typically localized on the phosphorus atom, corresponding to the lone pair of electrons. uwo.calibretexts.org The energy of this orbital is a key factor in the ligand's ability to donate electron density to a metal center. For arylphosphines, the nature of the substituents on the aromatic rings significantly influences the HOMO energy. Electron-donating groups, such as the methoxy (B1213986) group in this compound, increase the energy of the HOMO, thereby enhancing the ligand's σ-donor strength compared to unsubstituted or electron-withdrawing group-substituted phosphines. libretexts.org This increased electron-donating ability can stabilize metal centers in higher oxidation states, which is often crucial in catalytic cycles.

Conversely, the LUMO in phosphine ligands is generally associated with the P-C σ* antibonding orbitals. umb.edu The energy of the LUMO determines the ligand's ability to accept electron density from the metal via π-backbonding. While phosphines are primarily considered σ-donors, the π-acceptor character can be modulated by the substituents. libretexts.orgumb.edu In the case of this compound, the electronic effects of the methoxy groups also influence the LUMO energy, although the primary electronic impact is on the donor properties.

Evaluation of Electronic Parameters in Related Tertiary Phosphine Ligands

The electronic properties of tertiary phosphine ligands are often quantified using experimental and computational parameters. One of the most common is the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of nickel carbonyl complexes of the type [Ni(CO)₃(PR₃)]. libretexts.org A lower TEP value indicates a stronger net electron-donating character of the phosphine ligand. libretexts.orglibretexts.org

For phosphines with methoxy substituents, the position of the methoxy group on the aryl ring is critical. Studies have shown that a para-methoxy group leads to stronger electron donation compared to ortho or meta positions. researchgate.net However, even with the ortho-methoxy groups, as in this compound, a significant enhancement of donor properties is observed compared to unsubstituted triphenylphosphine (B44618). The TEP for tris(2-methoxyphenyl)phosphine (B1216234) has been reported as 2058 cm⁻¹, which is lower than that of triphenylphosphine (2069 cm⁻¹), indicating its stronger electron-donating nature. researchgate.net

Another method to assess the electronic properties is through the analysis of the one-bond P-Se coupling constant (¹JPSe) in the corresponding phosphine selenides. rsc.org This parameter provides a measure of the s-character of the P-Se bond, which correlates with the phosphine's basicity. rsc.org

Computational methods, such as Density Functional Theory (DFT), are widely used to calculate these electronic parameters and to model the electronic structure of phosphine ligands. mdpi.com These calculations allow for a systematic comparison of a wide range of ligands and can predict their electronic behavior with a high degree of accuracy. mdpi.comuit.no

| Phosphine Ligand | Tolman Electronic Parameter (TEP, cm⁻¹) | Reference |

|---|---|---|

| Tris(2-methoxyphenyl)phosphine | 2058 | researchgate.net |

| Triphenylphosphine | 2069 | researchgate.net |

| Tri-tert-butylphosphine | 2056.1 | |

| Tricyclohexylphosphine | 2064.1 | |

| Tris(p-methoxyphenyl)phosphine | 2066.7 |

Conformational Analysis and Steric Effects

The steric bulk of phosphine ligands is a critical factor in determining the reactivity and selectivity of their metal complexes. The size and arrangement of the substituents on the phosphorus atom influence the coordination environment around the metal center, affecting substrate binding and the stability of reaction intermediates.

Calculation of Cone Angles and Steric Bulk in Phosphine Derivatives

The steric bulk of phosphine ligands is commonly quantified by the Tolman cone angle (θ). This angle is defined as the apex angle of a cone, centered on the metal atom, which encloses the van der Waals radii of the outermost atoms of the ligand. libretexts.org A larger cone angle indicates greater steric hindrance. libretexts.org

For this compound and its derivatives, the cone angle is influenced by the presence of the ortho-methoxy groups. These groups add to the steric bulk in the vicinity of the phosphorus atom. The cone angle for tris(2-methoxyphenyl)phosphine has been estimated to be 176°. researchgate.netvulcanchem.com This value is significantly larger than that of triphenylphosphine (145°), highlighting the substantial steric impact of the ortho-methoxy substituents.

Computational methods are frequently employed to calculate cone angles from the optimized geometries of phosphine-metal complexes or from the free phosphine itself. researchgate.netacs.org These calculations provide a quantitative measure of the steric demands of a ligand, which is invaluable for ligand design in catalysis. science.gov Another parameter used to describe the steric properties is the percent buried volume (%Vbur), which represents the percentage of the volume of a sphere around the metal that is occupied by the ligand. acs.org

| Phosphine Ligand | Tolman Cone Angle (θ, °) | Reference |

|---|---|---|

| Tris(2-methoxyphenyl)phosphine | 176 | researchgate.netvulcanchem.com |

| Triphenylphosphine | 145 | |

| Tri-tert-butylphosphine | 182 | acs.org |

| Tricyclohexylphosphine | 170 | acs.org |

| Tris(o-tolyl)phosphine | 194 | acs.org |

Impact of Ortho-Methoxy Groups on Ligand Conformation and Flexibility

The ortho-methoxy groups in this compound not only contribute to the steric bulk but also influence the conformational flexibility of the ligand. The rotation of the phenyl rings around the P-C bonds can be restricted by the presence of these bulky ortho substituents. This restricted rotation can lead to a more defined and rigid coordination geometry in metal complexes. units.it

Furthermore, the oxygen atoms of the methoxy groups can potentially interact with the metal center, leading to hemilabile behavior. researchgate.net This means the ligand can coordinate to the metal through both the phosphorus atom and one of the oxygen atoms, but the M-O bond is weaker and can easily dissociate to open up a coordination site for a substrate. This hemilability can be advantageous in catalytic reactions by facilitating ligand dissociation and substrate binding. researchgate.net

Computational studies, including conformational analysis and molecular modeling, can be used to explore the potential energy surface of the ligand and its metal complexes. mdpi.com These studies can identify the most stable conformations and estimate the energy barriers for rotation around the P-C bonds, providing insights into the ligand's flexibility and potential for hemilabile coordination. lookchem.com The directing effect of the ortho-methoxy moiety has been observed in reactions involving the cleavage of P-C bonds, indicating its influence on the reactivity at the phosphorus center. rsc.orgrsc.org

Computational Modeling of Catalytic Pathways

Computational modeling has become an indispensable tool for investigating the mechanisms of catalytic reactions involving phosphine ligands. uit.no By mapping out the potential energy surface of a catalytic cycle, these studies can identify key intermediates and transition states, providing a detailed understanding of the reaction pathway. rsc.org

For catalytic systems employing this compound or related ligands, computational modeling can elucidate the role of the ligand's electronic and steric properties at each step of the catalytic cycle. For example, in cross-coupling reactions, the electron-donating nature of the ligand can facilitate the initial oxidative addition step, while its steric bulk can influence the subsequent transmetalation and reductive elimination steps.

DFT calculations are commonly used to model these catalytic pathways. nsf.gov These calculations can determine the relative energies of different proposed intermediates and transition states, allowing for the identification of the most likely reaction mechanism. rsc.orgnsf.gov For instance, in palladium-catalyzed alkoxycarbonylation, computational studies have been used to differentiate between a hydride pathway and an in situ base mechanism. rsc.org Such insights are crucial for the rational design of more efficient and selective catalysts. uit.norsc.org

Simulation of Reaction Intermediates and Product Selectivity

Computational simulations are indispensable for visualizing and understanding the stability of reaction intermediates and the origins of product selectivity. For catalysts incorporating this compound, the ortho-methoxy groups play a pivotal role that can be investigated through DFT.

Studies on chromium-catalyzed ethylene (B1197577) trimerization using a diphosphine ligand with ortho-methoxy substituents have demonstrated the power of DFT in exploring the full catalytic cycle. researchgate.net Such calculations can map the Gibbs free energy surfaces for various pathways, leading to different products. researchgate.net The model can successfully predict and explain the distribution of various isomers, aligning well with experimental observations. researchgate.net For chromium catalysts with (P,N) ligands, computational models have quantitatively predicted how changes in the ligand structure control the selectivity between 1-hexene (B165129) and 1-octene. researchgate.net The key to this selectivity was identified in the transition states for β-hydrogen transfer from the metallacycloheptane intermediate. researchgate.net